(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Overview
Description
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol typically involves the introduction of fluorine atoms and an iodine atom into a non-2-en-1-ol backbone. One common method involves the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, ketones, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its high fluorine content makes it useful in nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.
Medicine
In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. This compound may serve as a precursor for the development of new drugs with improved pharmacokinetic properties.
Industry
Industrially, this compound can be used in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the compound’s reactivity, binding affinity, and overall stability. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems or reacting with other chemicals in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated non-2-en-1-ols and iodinated alkenes. Examples include:
- (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-chloro-non-2-en-1-ol
- (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-bromo-non-2-en-1-ol
Uniqueness
The uniqueness of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol lies in its combination of multiple fluorine atoms and an iodine atom, which imparts distinct chemical and physical properties. These properties include high electronegativity, increased lipophilicity, and enhanced stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodonon-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1,24H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAECWNXSPFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895586 | |
Record name | 3-(Perfluorohexyl)-2-iodo-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-01-7 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodo-2-nonen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261761-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluorohexyl)-2-iodo-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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